molecular formula C50H60Cl2N12O12S2 B12800077 Bis(7-chloro)triostin A CAS No. 85502-73-4

Bis(7-chloro)triostin A

Cat. No.: B12800077
CAS No.: 85502-73-4
M. Wt: 1156.1 g/mol
InChI Key: YHVHVIASWYZGRK-UHFFFAOYSA-N
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Description

Bis(7-chloro)triostin A is a derivative of triostin A, a member of the quinoxaline antibiotics. It is characterized by a disulfide-bridged cyclic octadepsipeptide backbone with two covalently side chain-linked quinoxaline chromophores. This compound is known for its potent DNA-binding properties, which contribute to its significant antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(7-chloro)triostin A can be synthesized by supplementing cultures of the producing organism, Streptomyces triostinicus, with a variety of aromatic carboxylic acids. The addition of a chlorine atom at position 7 of the quinoxaline ring is a key modification . The synthetic route involves high-pressure liquid chromatography and nuclear magnetic resonance for purification and characterization .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Streptomyces triostinicus, followed by chemical modification to introduce the chlorine atoms. The process requires stringent control of fermentation conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bis(7-chloro)triostin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Bis(7-chloro)triostin A exerts its effects by binding to double-stranded DNA through bisintercalation. The quinoxaline chromophores insert into the minor groove of the DNA, stabilizing the DNA structure and inhibiting replication and transcription. This binding is highly selective for guanosine-cytosine-rich sequences . The compound also inhibits hypoxia-inducible factor 1 (HIF-1) transcriptional activation, contributing to its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(7-chloro)triostin A is unique due to the presence of chlorine atoms at position 7 of the quinoxaline rings, which enhances its DNA-binding affinity and selectivity for guanosine-cytosine-rich sequences. This modification also contributes to its potent antitumor activity .

Properties

CAS No.

85502-73-4

Molecular Formula

C50H60Cl2N12O12S2

Molecular Weight

1156.1 g/mol

IUPAC Name

7-chloro-N-[20-[(7-chloroquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide

InChI

InChI=1S/C50H60Cl2N12O12S2/c1-23(2)39-49(73)75-19-35(59-41(65)33-17-53-29-13-11-27(51)15-31(29)57-33)43(67)55-26(6)46(70)62(8)38-22-78-77-21-37(47(71)63(39)9)61(7)45(69)25(5)56-44(68)36(20-76-50(74)40(24(3)4)64(10)48(38)72)60-42(66)34-18-54-30-14-12-28(52)16-32(30)58-34/h11-18,23-26,35-40H,19-22H2,1-10H3,(H,55,67)(H,56,68)(H,59,65)(H,60,66)

InChI Key

YHVHVIASWYZGRK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=CN=C4C=CC(=CC4=N3)Cl)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=CN=C6C=CC(=CC6=N5)Cl)C)C)C

Origin of Product

United States

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